molecular formula C12H16N3O2 B14440470 Dobpo CAS No. 79114-73-1

Dobpo

Cat. No.: B14440470
CAS No.: 79114-73-1
M. Wt: 234.27 g/mol
InChI Key: CVMJCZOEMPYFAJ-WAYWQWQTSA-N
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Description

Dobpo, also known as 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide, is a phosphorus-containing compound widely used as a flame retardant. It is known for its high thermal stability and effectiveness in reducing flammability in various materials, particularly in polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dobpo can be synthesized through a one-pot process involving the reaction of 9,10-dihydro-9-oxa-10-phospha-phenanthrene-10-oxide with vanillin and 2-aminobenzothiazole. The reaction is typically carried out in the presence of an acid catalyst . Another method involves the interaction of Grignard reagents with chlorophosphines, which is a more convenient synthetic route .

Industrial Production Methods: In industrial settings, this compound is produced by reacting aryl ketone with a this compound compound in the presence of an acid catalyst. This method ensures good flame retardancy and thermal stability .

Chemical Reactions Analysis

Types of Reactions: Dobpo undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its ability to engage in reactions with unsaturated groups within materials like asphalt, catalyzing the transformation of saturates into aromatics and resins .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include Grignard reagents, organolithium compounds, and halogenophosphines. These reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed: The major products formed from reactions involving this compound include various phosphine derivatives, which are used as flame retardants in different applications .

Scientific Research Applications

Mechanism of Action

Dobpo exerts its flame retardant effects through a combination of barrier effects in the condensed phase and flame inhibition effects in the gaseous phase. In the condensed phase, this compound promotes the formation of a dense and stable char layer, which acts as a barrier to heat and mass transfer. In the gaseous phase, this compound releases non-combustible gases and phosphorus-containing radicals, which inhibit the combustion process .

Comparison with Similar Compounds

Properties

CAS No.

79114-73-1

Molecular Formula

C12H16N3O2

Molecular Weight

234.27 g/mol

InChI

InChI=1S/C12H16N3O2/c1-11(2)7-9(12(3,4)15(11)17)5-6-10(16)8-14-13/h5-8H,1-4H3/b6-5-

InChI Key

CVMJCZOEMPYFAJ-WAYWQWQTSA-N

Isomeric SMILES

CC1(C=C(C(N1[O])(C)C)/C=C\C(=O)C=[N+]=[N-])C

Canonical SMILES

CC1(C=C(C(N1[O])(C)C)C=CC(=O)C=[N+]=[N-])C

Origin of Product

United States

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